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molecular formula C10H11NO2 B8799172 N-(2-Oxopropyl)benzamide CAS No. 50996-03-7

N-(2-Oxopropyl)benzamide

Cat. No. B8799172
M. Wt: 177.20 g/mol
InChI Key: ZTONKKHCXJTROW-UHFFFAOYSA-N
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Patent
US07265246B2

Procedure details

Heat a solution of N-(2-oxopropyl)benzamide (1.0 g, 5.65 mmol) in concentrated H2SO4 (10 mL) at 100° C. for 1 hour. Cool the reaction, pour over ice, neutralize with solid Na2CO3, and extract with ethyl acetate (200 mL). Wash the organic phase with brine (75 mL), dry (Na2SO4), filter, and concentrate to afford a yellow oil. Perform flash chromatography on silica gel, eluting with 100% ethyl acetate, to afford 790 mg (88% yield) of 5-methyl-2-phenyloxazole. MS: m/e=160 (MH+)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:13])[CH2:3][NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+]>OS(O)(=O)=O>[CH3:13][C:2]1[O:12][C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(CNC(C1=CC=CC=C1)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
pour over ice
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (200 mL)
WASH
Type
WASH
Details
Wash the organic phase with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil
WASH
Type
WASH
Details
Perform flash chromatography on silica gel, eluting with 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=CN=C(O1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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